molecular formula C15H14N2O2 B1671253 Eslicarbazepine CAS No. 104746-04-5

Eslicarbazepine

货号: B1671253
CAS 编号: 104746-04-5
分子量: 254.28 g/mol
InChI 键: BMPDWHIDQYTSHX-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eslicarbazepine is a dibenzazepine anticonvulsant provided as a high-purity standard for research use. It is structurally related to carbamazepine and oxcarbazepine and is intended for investigative applications in neuroscience and pharmacology . The compound's primary researched mechanism of action is the inhibition of voltage-gated sodium channels, stabilizing the inactive state of these channels to reduce neuronal excitability and hyper-synchronization associated with seizure activity . As an active metabolite of this compound acetate, it offers a distinct pharmacokinetic profile for study . Research into this compound supports investigations for managing partial-onset seizures . Its value in non-clinical research extends to exploring potential applications in conditions like trigeminal neuralgia and bipolar disorder . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

属性

IUPAC Name

(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316900
Record name Eslicarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104746-04-5
Record name Eslicarbazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104746-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eslicarbazepine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eslicarbazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eslicarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESLICARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线及反应条件: 依司卡波沙平乙酸酯的合成涉及依司卡波沙平的乙酰化。该过程通常包括以下步骤:

    活性成分研磨: 活性成分依司卡波沙平乙酸酯被研磨成细粉。

    混合造粒材料: 研磨后的依司卡波沙平乙酸酯与造粒材料(如交联羧甲基纤维素钠和聚维酮)混合。

    造粒: 将混合物造粒以形成均匀的颗粒。

    干燥: 将颗粒干燥以去除任何水分。

    添加辅助材料: 将额外的辅助材料(如硬脂酸镁)添加到干燥的颗粒中。

    压片: 将最终混合物压制成片剂.

工业生产方法: 在工业环境中,依司卡波沙平乙酸酯片剂的生产涉及类似的步骤,但规模更大。 该过程包括使用高容量混合器、造粒机和压片机以确保最终产品的均匀性和一致性 .

化学反应分析

反应类型: 依司卡波沙平经历几种类型的化学反应,包括:

常用试剂和条件:

主要产物:

科学研究应用

Focal Seizures

Eslicarbazepine is primarily approved as an adjunctive therapy for adults with partial-onset seizures. Its efficacy has been established through numerous clinical trials demonstrating significant reductions in seizure frequency.

  • Clinical Trials : A pivotal study showed that this compound significantly reduced seizure frequency in patients with focal seizures. In a non-interventional study involving 117 patients, 82% achieved at least a 50% reduction in seizure frequency after three months of treatment .
Study DurationPatient PopulationDosage RangeSeizure Reduction Rate
3 months117 patients400-1600 mg82%
12 monthsVaries800 mg/day62% seizure-free rate

Elderly Patients

Research indicates that this compound is well-tolerated and effective in elderly patients with focal seizures. A retrospective survey involving patients over 65 years showed a retention rate of 69% and a responder rate of 62% after one year of treatment .

  • Key Findings :
    • Mean age: 71.2 years
    • Average dose: 850 mg/day
    • Common adverse effects: Dizziness, nausea, ataxia

Chronic Pain Management

Recent studies have explored the potential use of this compound in managing chronic pain conditions, such as fibromyalgia. A phase II clinical trial aimed to assess the efficacy of this compound in relieving pain associated with fibromyalgia.

  • Study Design : This randomized, double-blind, placebo-controlled trial involved approximately 480 subjects over a period of 13 weeks, focusing on pain relief and safety .
Treatment GroupDosageDuration
This compound400 mg / 800 mg / 1200 mg dailyUp to 13 weeks
PlaceboIdentical appearanceUp to 13 weeks

Case Study: Transition from Other Antiepileptics

In a post-authorisation study involving patients switching from carbamazepine or oxcarbazepine to this compound, significant improvements were noted:

  • Results :
    • Median decrease in monthly seizures was observed.
    • A notable percentage achieved seizure freedom or significant reduction in seizures (over 80%) within three months .

作用机制

依司卡波沙平通过抑制电压门控钠通道发挥作用。这种抑制稳定了钠通道的失活状态,阻止其恢复到激活状态。这种作用降低了神经元反复放电的可能性,这是癫痫发作活动的特征。 涉及的具体分子靶标和途径包括神经元中的电压门控钠通道 .

类似化合物:

  • 卡马西平
  • 奥卡西平
  • 左乙拉西坦

比较:

依司卡波沙平因其对失活钠通道的选择性更高,以及与较旧的抗惊厥药物相比具有良好的安全性而脱颖而出 .

相似化合物的比较

Structural Differences

  • Carbamazepine (CBZ) : Contains a double bond at the 10,11 position, leading to epoxide metabolite formation linked to adverse effects (e.g., hepatotoxicity) .
  • Oxcarbazepine (OXC): A keto analog of CBZ, metabolized to licarbazepine (non-toxic), but still produces (R)-licarbazepine, which has lower efficacy than the (S)-enantiomer .
  • Eslicarbazepine : Exists as the (S)-enantiomer (this compound), avoiding (R)-licarbazepine and toxic epoxides. Its acetate prodrug enhances bioavailability .

Table 1: Structural and Metabolic Profiles

Compound Key Structural Feature Major Metabolites Toxic Metabolites?
Carbamazepine 10,11 double bond Carbamazepine-10,11-epoxide Yes
Oxcarbazepine 10-keto group (S)-licarbazepine, (R)-licarbazepine No (but (R)-isomer less effective)
This compound 10,11 dihydroxy group This compound (94% exposure) No

Pharmacokinetics

  • Bioavailability : ESL has high oral bioavailability (>90%), comparable to OXC but superior to CBZ, which requires CYP3A4 activation .
  • Drug Interactions: ESL induces CYP3A4 and UGT1A1, reducing exposure to oral contraceptives and simvastatin . CBZ strongly induces CYP3A4/2C9, increasing interactions with warfarin, lamotrigine, and others . Concomitant CBZ or phenobarbital decreases ESL exposure by 30–40% via enzyme induction .

Table 2: Key PK Parameters

Parameter This compound Carbamazepine Oxcarbazepine
Half-life (hrs) 20–24 25–65 8–10 (OXC); 10–20 (licarbazepine)
Renal Excretion ~66% <1% ~40%
Enzyme Induction Moderate Strong Moderate

Clinical Efficacy

  • Monotherapy: ESL (800–1600 mg/day) demonstrated non-inferiority to CBZ-CR in adults with newly diagnosed epilepsy, with a 47% seizure-free rate vs. 46% for CBZ .
  • Adjunctive Therapy : In refractory focal seizures, ESL reduced seizure frequency by 37–46% vs. placebo . A meta-analysis showed comparable efficacy to lacosamide and perampanel .
  • OXC Transition : Patients switching from OXC/CBZ to ESL maintained or improved seizure control with fewer adverse effects (AEs) .

Table 3: Adverse Event Rates

AE This compound Carbamazepine Oxcarbazepine
Dizziness 20–25% 30–35% 25–30%
Hyponatremia 3.8% 5–10% 25–73%
Rash 4–6% 10–15% 8–10%

Special Populations and Long-Term Use

  • Renal Impairment : ESL requires dose adjustment (reduced by 50% if eGFR <60 mL/min) due to renal excretion .
  • Pediatrics : PK simulations confirm ESL doses of 20–30 mg/kg/day achieve adult-equivalent exposure .

生物活性

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults and children. Its biological activity is characterized by its unique mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article presents a comprehensive overview of these aspects, supported by data tables and research findings.

This compound functions mainly as a voltage-gated sodium channel blocker . Unlike traditional sodium channel blockers, ESL selectively enhances slow inactivation of these channels while stabilizing the inactivated state, leading to reduced neuronal excitability and inhibition of sustained repetitive firing. This mechanism is crucial for its anticonvulsant properties and differentiates it from other AEDs like carbamazepine (CBZ) and oxcarbazepine (OXC) .

Key Mechanisms:

  • Inhibition of Voltage-Gated Sodium Channels : ESL stabilizes the inactivated state of sodium channels, preventing their return to an active state.
  • Inhibition of T-Type Calcium Channels : In vitro studies suggest that ESL also inhibits T-type calcium channels, contributing to its anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is notable for its high bioavailability, extensive metabolism, and elimination characteristics.

Parameter Value
BioavailabilityHigh (peak serum concentration at 1-4 hours)
Volume of Distribution61.3 L (for a 70 kg individual)
Plasma Protein Binding<40%
Half-Life10-20 hours in healthy subjects; 13-20 hours in epilepsy patients
ClearancePrimarily renal excretion; two-thirds unchanged

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound as both monotherapy and adjunctive therapy for drug-resistant focal epilepsy. A systematic review indicated that ESL significantly reduces seizure frequency compared to placebo.

Summary of Clinical Trials:

  • Study Population : Adults and children aged 2-77 years with drug-resistant focal epilepsy.
  • Trial Design : Randomized controlled trials with treatment durations ranging from 12 to 18 weeks.
  • Results :
    • ≥50% Reduction in Seizure Frequency :
      • Adults: Relative Risk (RR) 1.71 (95% CI: 1.42 to 2.05) .
      • Children: RR 1.35 (95% CI: 0.98 to 1.87) .
    • Freedom from Seizures : RR 3.16 (95% CI: 1.73 to 5.78) .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects : Dizziness, nausea, somnolence, vomiting, and diplopia.
  • Discontinuation Rates : Higher among patients receiving ESL compared to placebo due to side effects .

Case Studies

A post-authorisation study involving patients transitioning from other AEDs to ESL demonstrated significant reductions in seizure frequency:

  • Patient Cohort : 40 patients with a minimum follow-up period of three months.
  • Results : Median seizure frequency dropped by 63.6% (P<0.001), with some patients achieving an 80% reduction or more .

常见问题

Q. What experimental models are commonly used to investigate eslicarbazepine’s mechanism of action?

Methodological Answer: this compound’s sodium channel modulation is studied using in vitro electrophysiological assays (e.g., voltage-clamp experiments on transfected cells or brain slices) to measure slow inactivation kinetics. Animal models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents) validate anticonvulsant efficacy. Clinical correlations use ex vivo brain tissue from epilepsy patients to assess drug penetration and target engagement .

Q. How are clinical trials for this compound structured to evaluate efficacy and safety?

Methodological Answer: Phase III trials typically employ randomized, double-blind, placebo-controlled designs with primary endpoints like seizure frequency reduction. Key considerations include:

  • Stratification by baseline seizure type (e.g., focal vs. generalized).
  • Dose-titration phases to minimize adverse effects (e.g., dizziness).
  • Long-term open-label extensions to assess tolerability over ≥1 year. Safety monitoring includes standardized scales for neurocognitive effects and serum level measurements to avoid drug-drug interactions .

Q. What biomarkers are used to assess this compound’s therapeutic response?

Methodological Answer:

  • EEG biomarkers : Reduction in interictal epileptiform discharges.
  • Pharmacokinetic markers : Plasma concentration-time profiles to confirm adherence and optimal dosing.
  • Neuroimaging : Functional MRI to evaluate changes in seizure network activity. Biomarker validation requires correlation with clinical outcomes (e.g., ≥50% seizure reduction) in prospective cohorts .

Q. How is this compound’s metabolic pathway analyzed in pharmacokinetic studies?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies this compound and its metabolites (e.g., R-licarbazepine) in plasma/urine. Studies often include:

  • CYP450 phenotyping (e.g., CYP2C19 genotyping) to identify poor metabolizers.
  • Drug interaction assays with probes like omeprazole to assess enzyme induction potential .

Q. What statistical methods are used to analyze this compound’s efficacy in clinical trials?

Methodological Answer:

  • Mixed-effects Poisson regression for seizure count data.
  • Kaplan-Meier analysis for time-to-first-seizure outcomes.
  • ANCOVA adjusted for baseline seizure frequency and covariates (e.g., age, concomitant AEDs). Sensitivity analyses address missing data via multiple imputation or worst-case scenarios .

Advanced Research Questions

Q. How can Box-Behnken design optimize this compound tablet formulation parameters?

Methodological Answer: A 3³ Box-Behnken design evaluates factors like polymer concentration (polyvinylpyrrolidone), disintegrant (tapioca starch), and binder (galbanum gum). Responses include disintegration time (Y1) and % drug release at 45 min (Y2). Optimization uses response surface methodology (RSM) and ANOVA to identify significant interactions (p<0.05). Validation involves comparing predicted vs. observed responses in pilot batches .

Q. How do researchers resolve contradictions in this compound’s efficacy across heterogeneous populations?

Methodological Answer: Subgroup meta-analyses stratify data by age, comorbidities (e.g., renal impairment), or genetic factors (e.g., SCN1A variants). Sensitivity analyses exclude outliers or low-quality studies (assessed via Cochrane Risk of Bias Tool ). Individual participant data (IPD) meta-analysis enables dose-response modeling and identification of non-responder phenotypes .

Q. What in silico approaches predict this compound’s drug interaction potential?

Methodological Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling simulates CYP3A4/2C19-mediated interactions (e.g., with oral contraceptives).
  • Molecular docking studies assess this compound’s binding affinity to sodium channel subtypes (e.g., Nav1.2 vs. Nav1.6). Validation requires in vitro data (e.g., human hepatocyte induction assays) and clinical pharmacokinetic studies .

Q. How can adaptive trial designs improve this compound dose-finding in pediatric populations?

Methodological Answer: Bayesian response-adaptive randomization adjusts dosing arms based on interim safety/efficacy data. Key steps:

  • Define prior distributions using adult pharmacokinetic data.
  • Use continuous reassessment methods (CRM) to minimize toxicity.
  • Incorporate biomarkers (e.g., trough plasma levels) as surrogate endpoints. Ethical oversight ensures equipoise between arms during adaptation .

Q. What strategies mitigate bias in retrospective studies of this compound’s long-term outcomes?

Methodological Answer:

  • Propensity score matching balances confounding variables (e.g., baseline seizure severity).
  • Time-dependent Cox models account for treatment discontinuation or dose changes.
  • Electronic health record (EHR) validation via manual chart review reduces misclassification bias.
    Sensitivity analyses test robustness to unmeasured confounders (e.g., E-value analysis ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eslicarbazepine
Reactant of Route 2
Eslicarbazepine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。